4-Bromo-N,N-diisopropylbenzamide
CAS No.: 79606-46-5
Cat. No.: VC2336199
Molecular Formula: C13H18BrNO
Molecular Weight: 284.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79606-46-5 |
|---|---|
| Molecular Formula | C13H18BrNO |
| Molecular Weight | 284.19 g/mol |
| IUPAC Name | 4-bromo-N,N-di(propan-2-yl)benzamide |
| Standard InChI | InChI=1S/C13H18BrNO/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,1-4H3 |
| Standard InChI Key | ZRHGXOKPARSBQA-UHFFFAOYSA-N |
| SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br |
| Canonical SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br |
Introduction
Physical and Chemical Properties
Structural Characteristics
| Property | Value |
|---|---|
| CAS Number | 79606-46-5 |
| Molecular Formula | C13H18BrNO |
| Molecular Weight | 284.19 g/mol |
| IUPAC Name | 4-bromo-N,N-di(propan-2-yl)benzamide |
| Standard InChI | InChI=1S/C13H18BrNO/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,1-4H3 |
| Standard InChIKey | ZRHGXOKPARSBQA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br |
The compound's structural features, including the para-brominated benzene ring and the diisopropylated amide group, contribute to its unique chemical behavior and applications in organic synthesis.
Synthesis Methods
Common Synthetic Routes
4-Bromo-N,N-diisopropylbenzamide can be synthesized through several methods, each with specific advantages depending on available starting materials and desired scale:
From 4-Bromobenzoyl Chloride
A common and efficient synthetic route involves the reaction of 4-bromobenzoyl chloride with diisopropylamine in the presence of a base such as triethylamine. This approach typically proceeds under mild conditions and yields the desired product with high purity. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to minimize side reactions.
From 4-Bromobenzoic Acid
An alternative approach involves the direct conversion of 4-bromobenzoic acid to the target compound. This method typically requires activation of the carboxylic acid using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), followed by reaction with diisopropylamine.
From N,N-Diisopropylaniline
Another synthetic route starts with N,N-diisopropylaniline, which undergoes bromoacetylation with bromoacetyl bromide in the presence of an acid catalyst. This method provides an alternative pathway when certain starting materials are more readily available.
Reaction Conditions and Optimization
The synthesis of 4-Bromo-N,N-diisopropylbenzamide requires careful control of reaction conditions to maximize yield and purity. Temperature management is particularly important, with many protocols maintaining low temperatures (-10°C to 0°C) during the addition of reagents to control exothermic reactions. The choice of solvent also impacts reaction efficiency, with dichloromethane and tetrahydrofuran being commonly employed due to their ability to dissolve both reactants and their compatibility with the reaction conditions.
Purification typically involves recrystallization or column chromatography, with the former being preferred for large-scale preparations. The optimization of reaction parameters, including reagent ratios, concentration, and reaction time, can significantly enhance the yield and purity of the final product.
Chemical Reactivity
Types of Reactions
4-Bromo-N,N-diisopropylbenzamide participates in various chemical transformations, making it a versatile intermediate in organic synthesis:
Substitution Reactions
The bromine atom at the para position serves as an excellent leaving group in various substitution reactions. Nucleophilic aromatic substitution can occur with strong nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Additionally, the compound can undergo metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, providing access to a wide range of functionalized derivatives.
Reduction Reactions
The carbonyl group in the amide functionality can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the amide to an amine, resulting in N,N-diisopropyl-4-bromoaniline. The selective reduction of specific functional groups within the molecule opens avenues for creating diverse chemical entities.
Oxidation Reactions
While less common due to the stability of the amide bond, oxidation reactions can occur under specific conditions. These transformations typically target the bromine-substituted aromatic ring rather than the amide functionality.
Reaction Mechanisms
The reactivity of 4-Bromo-N,N-diisopropylbenzamide is governed by both electronic and steric factors. The bromine atom's electronic withdrawing effect activates the aromatic ring for nucleophilic substitution, while the bulky diisopropyl groups on the amide nitrogen create significant steric hindrance that influences reaction pathways and rates. The amide group also contributes to the electronic distribution within the molecule, affecting the reactivity at various positions.
Common Reagents and Conditions
The following table summarizes common reagents and conditions used in reactions involving 4-Bromo-N,N-diisopropylbenzamide:
| Reaction Type | Common Reagents | Typical Conditions | Major Products |
|---|---|---|---|
| Nucleophilic Substitution | Sodium methoxide, potassium thiolate | DMSO or THF, 60-100°C | Substituted benzamides |
| Cross-coupling | Palladium catalysts, boronic acids, organostannanes | Various solvents, bases, 60-120°C | Arylated or vinylated benzamides |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous ether or THF, 0-25°C | N,N-diisopropyl-4-bromoaniline |
| Directed ortho-Metallation | sec-BuLi, TMSCl | THF, -78°C | ortho-Functionalized derivatives |
This diverse reactivity profile enables the transformation of 4-Bromo-N,N-diisopropylbenzamide into a wide range of derivatives with potential applications in various fields.
Applications in Organic Synthesis
Role as a Synthetic Intermediate
4-Bromo-N,N-diisopropylbenzamide serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules with specific substitution patterns. Its utility stems from the presence of both a reactive bromine atom and a directing amide group, which enable selective functionalization of the aromatic ring.
Directed Functionalization
Biological Activities
Mechanisms of Action
The biological activity of 4-Bromo-N,N-diisopropylbenzamide involves its interaction with specific molecular targets within biological systems. Research suggests potential mechanisms including:
Enzyme Inhibition
The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This property could be relevant for its potential therapeutic applications in various disease states, including cancer and inflammatory conditions.
Receptor Modulation
4-Bromo-N,N-diisopropylbenzamide and its derivatives may interact with receptors involved in neurotransmission and metabolic processes, influencing signaling pathways critical for cellular function. These interactions could underlie observed biological effects and suggest potential therapeutic applications.
Anti-inflammatory Properties
Preliminary studies suggest that the compound and its derivatives may exhibit anti-inflammatory properties, positioning them as candidates for further research in treating inflammatory diseases. These effects may be mediated through the modulation of inflammatory signaling pathways or direct interactions with inflammatory mediators.
Anticancer Activity
Investigations have indicated that compounds structurally similar to 4-Bromo-N,N-diisopropylbenzamide exhibit cytotoxic effects on cancer cell lines. These findings suggest potential applications in oncology, particularly through the modulation of pathways involved in cancer cell proliferation and survival.
Neuroprotective Effects
There is ongoing research into the neuroprotective potential of this compound and its derivatives, particularly regarding their interactions with neurotransmitter systems. These studies may reveal applications in the treatment of neurodegenerative disorders or neurological conditions.
Research Findings and Case Studies
Current Research Developments
Recent research on 4-Bromo-N,N-diisopropylbenzamide has expanded our understanding of its synthetic utility and biological potential. Several noteworthy studies have contributed to this knowledge base:
Iridium-Catalyzed Amidation Study
A significant study focused on the use of 4-Bromo-N,N-diisopropylbenzamide as a substrate in iridium-catalyzed amidation reactions. The research demonstrated high efficiency, with yields ranging from 83% to 91%, highlighting the compound's effectiveness in synthetic applications. This work established new methodologies for the functionalization of benzamides, expanding the synthetic toolkit available to chemists working with these compounds.
Directed Halogenation Research
Another important investigation examined the directed halogenation of N,N-diisopropylbenzamides, including the 4-bromo derivative. Using Cp*Ir(III) complexes as catalysts, researchers achieved full conversion within one hour under optimized conditions. This research illuminated the reactivity patterns of the compound and provided practical methods for its further functionalization.
Comparative Studies with Similar Compounds
To better understand the unique properties of 4-Bromo-N,N-diisopropylbenzamide, researchers have conducted comparative analyses with structurally related compounds:
Structural Analogs Comparison
The following table presents a comparison of 4-Bromo-N,N-diisopropylbenzamide with structurally similar compounds:
| Compound | Molecular Formula | Key Structural Differences | Biological Activity Comparison |
|---|---|---|---|
| 4-Bromo-N,N-diisopropylbenzamide | C₁₃H₁₈BrNO | Reference compound | Enzyme inhibitor; anti-inflammatory |
| 4-Bromo-N-isopropylbenzamide | C₁₀H₁₂BrNO | Single isopropyl group on nitrogen | Reduced steric hindrance; different binding profile |
| 4-Bromo-N,N-dimethylbenzamide | C₉H₁₀BrNO | Methyl groups instead of isopropyl | Different electronic properties; altered reactivity |
| 4-Chloro-N,N-diisopropylbenzamide | C₁₃H₁₈ClNO | Chlorine instead of bromine | Similar profile but different reactivity in substitutions |
| 3-Bromo-N,N-diisopropylbenzamide | C₁₃H₁₈BrNO | Bromine at meta position | Different electronic distribution; altered biological activity |
This comparative analysis highlights the impact of subtle structural variations on the chemical and biological properties of these compounds. The presence of different substituents or their positional isomers can significantly alter reactivity patterns, binding affinities, and biological activities.
Reactivity Pattern Studies
Research comparing the reactivity of 4-Bromo-N,N-diisopropylbenzamide with its structural analogs has revealed distinct patterns in cross-coupling reactions, directed metallation processes, and nucleophilic substitutions. These studies contribute to our understanding of structure-reactivity relationships and guide the development of more efficient synthetic methodologies.
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